N-Butyl-2-ethyl-N-(furan-2-yl)butanamide
Description
Structure
3D Structure
Properties
CAS No. |
62187-36-4 |
|---|---|
Molecular Formula |
C14H23NO2 |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
N-butyl-2-ethyl-N-(furan-2-yl)butanamide |
InChI |
InChI=1S/C14H23NO2/c1-4-7-10-15(13-9-8-11-17-13)14(16)12(5-2)6-3/h8-9,11-12H,4-7,10H2,1-3H3 |
InChI Key |
SQUWQCUTHWQGFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=CC=CO1)C(=O)C(CC)CC |
Origin of Product |
United States |
Advanced Spectroscopic and Computational Characterization of N Butyl 2 Ethyl N Furan 2 Yl Butanamide
Spectroscopic Analysis Techniques for Structural Elucidation
Spectroscopic methods are fundamental to determining the structure of chemical compounds. A combination of techniques is typically used to gain a complete picture of the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution.
¹³C NMR (Carbon-13 NMR): This method detects the carbon atoms in a molecule, providing information about the number of non-equivalent carbons and their chemical environment (e.g., carbonyl, aromatic, aliphatic). A ¹³C NMR spectrum of N-Butyl-2-ethyl-N-(furan-2-yl)butanamide would be expected to show distinct peaks for the carbonyl carbon of the amide, the carbons of the furan (B31954) ring, and the carbons of the butyl and 2-ethylbutyl groups.
Despite the utility of these techniques, specific ¹H and ¹³C NMR data (chemical shifts, coupling constants) for this compound are not available in the public domain.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., ESI-MS, GC-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Electrospray Ionization (ESI-MS): This is a soft ionization technique that is well-suited for determining the molecular weight of polar molecules like amides. In ESI-MS, one would expect to observe a prominent ion corresponding to the protonated molecule [M+H]⁺ of this compound at m/z 238.35.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a volatile compound, GC-MS can provide both the retention time and a mass spectrum. The electron ionization (EI) used in GC-MS would cause fragmentation of the molecule, and the resulting pattern would be a fingerprint for the compound, revealing the structure of its constituent parts.
Specific mass spectral data, including fragmentation patterns for this compound, have not been found in the available literature.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular bonds or functional groups.
For this compound, key expected vibrational bands would include:
A strong absorption band around 1650-1680 cm⁻¹ corresponding to the C=O stretching of the tertiary amide.
C-H stretching vibrations for the aliphatic and furan ring protons.
C-N stretching vibrations of the amide.
Vibrational modes characteristic of the furan ring.
While these are the expected regions for vibrational bands, experimentally obtained IR and Raman spectra for this compound are not available.
Electronic Absorption (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the furan ring, a conjugated system, in this compound would be expected to give rise to absorption bands in the ultraviolet region of the electromagnetic spectrum, typically corresponding to π → π* transitions. The amide group may also contribute to the UV-Vis spectrum.
No specific UV-Vis absorption spectra for this compound have been reported in the searched scientific literature.
Crystallographic Analysis for Solid-State Structure Determination (e.g., X-ray Diffraction)
A search for crystallographic data for this compound in crystallographic databases did not yield any results.
Computational Chemistry Approaches in this compound Research
Computational chemistry methods, such as Density Functional Theory (DFT) and other quantum mechanical calculations, are powerful tools for predicting and understanding the properties of molecules. These methods could be used to:
Calculate the optimized geometry of this compound.
Predict NMR chemical shifts, which can aid in the interpretation of experimental spectra.
Simulate IR and Raman spectra to help with the assignment of vibrational modes.
Determine electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are relevant to the molecule's reactivity and UV-Vis spectrum.
No specific computational studies on this compound were found in the public domain.
Density Functional Theory (DFT) for Molecular Structure and Electronic Properties
No published studies were found that specifically apply Density Functional Theory (DFT) to this compound. Such a study would typically involve optimizing the molecule's three-dimensional geometry to determine key structural parameters.
Hypothetical Data Table Based on General Chemical Principles (Illustrative Only):
| Parameter | Hypothetical Value |
| Optimized Total Energy | Not Available |
| Dipole Moment | Not Available |
| Key Bond Lengths (e.g., C=O, C-N) | Not Available |
| Key Bond Angles (e.g., O=C-N) | Not Available |
| Key Dihedral Angles | Not Available |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
There is no information in the scientific literature regarding molecular docking simulations performed with this compound. This type of research is crucial for predicting how a molecule might interact with a biological target, such as a protein or enzyme, which is a key step in drug discovery.
Hypothetical Data Table of Docking Results (Illustrative Only):
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Not Available | Not Available | Not Available | Not Available |
| Not Available | Not Available | Not Available | Not Available |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
No molecular dynamics (MD) simulation studies for this compound have been reported. MD simulations would provide insights into the flexibility of the molecule and the stability of its potential interactions with a target over time.
Hypothetical Data Table of MD Simulation Parameters (Illustrative Only):
| Simulation Parameter | Value |
| Simulation Time | Not Available |
| Root Mean Square Deviation (RMSD) | Not Available |
| Root Mean Square Fluctuation (RMSF) | Not Available |
| Binding Free Energy (e.g., MM/PBSA) | Not Available |
Quantum Chemical Calculations (e.g., HOMO/LUMO Analysis, Molecular Electrostatic Potential)
Specific quantum chemical calculations, such as the analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), have not been published for this compound. These calculations are fundamental to understanding a molecule's reactivity and electronic characteristics. The HOMO-LUMO energy gap, for example, is a key indicator of chemical reactivity. mdpi.com The MEP map helps to identify regions of a molecule that are electron-rich or electron-poor, which is important for predicting sites of electrophilic and nucleophilic attack. mdpi.com
Hypothetical Data Table of Quantum Chemical Properties (Illustrative Only):
| Property | Hypothetical Value (eV) |
| HOMO Energy | Not Available |
| LUMO Energy | Not Available |
| HOMO-LUMO Energy Gap | Not Available |
| Ionization Potential | Not Available |
| Electron Affinity | Not Available |
Structure Activity Relationship Sar Studies of N Butyl 2 Ethyl N Furan 2 Yl Butanamide Derivatives
Impact of N-Butyl Chain Modifications on Biological Efficacy
The N-alkyl substituent plays a pivotal role in modulating the biological potency of N-acyl-N-heteroaryl amides. SAR studies on related classes of compounds, such as fatty acid amide hydrolase (FAAH) inhibitors, have demonstrated that lipophilic N-alkyl substituents are often required for optimal potency. The length, branching, and cyclization of this chain directly influence the compound's lipophilicity, steric profile, and ability to fit into hydrophobic binding pockets.
Systematic homologation, the process of sequentially lengthening an alkyl chain, often reveals an optimal chain length for activity. For instance, in some molecular scaffolds, increasing the chain length from methyl to n-propyl or n-butyl enhances activity, while further extension to n-heptyl or longer chains can lead to a decrease in potency due to steric hindrance or unfavorable hydrophobic interactions. The replacement of a linear butyl chain with a branched (e.g., isobutyl) or cyclic (e.g., cyclohexyl) group can also significantly alter efficacy by changing the molecule's shape and conformational flexibility, which may lead to improved binding affinity.
Table 1: Illustrative Impact of N-Alkyl Chain Modification on Biological Activity (Note: Data is representative of trends observed in related amide series and is for illustrative purposes.)
| N-Alkyl Substitution | Modification Type | Relative Biological Efficacy (Illustrative) |
|---|---|---|
| N-Ethyl | Shorter Chain | Moderate |
| N-Propyl | Shorter Chain | High |
| N-Butyl | Reference | Optimal |
| N-Pentyl | Longer Chain | Moderate |
| N-Hexyl | Longer Chain | Low |
| N-Isobutyl | Branched Chain | High |
| N-Cyclohexyl | Cyclization | High |
Influence of Furan (B31954) Ring Substitutions and Heterocyclic Replacements
The furan ring is a critical component, and its modification or replacement is a common strategy in drug design to modulate activity, selectivity, and metabolic stability. The introduction of substituents onto the furan ring can alter its electronic properties and steric profile. Electron-withdrawing or electron-donating groups can fine-tune the ring's reactivity and interaction capabilities.
Bioisosteric replacement of the furan ring with other aromatic or heteroaromatic systems is a key strategy to explore the chemical space and improve properties. Common bioisosteres for furan include thiophene, phenyl, pyridine (B92270), thiazole, and pyridazine rings. These replacements can lead to significant changes in biological activity. For example, replacing a furan with a thiophene ring often retains or slightly modifies activity due to their similar size and electronic nature. In contrast, substituting it with a phenyl ring increases lipophilicity and can alter binding modes. Nitrogen-containing heterocycles like pyridine or pyridazine can introduce hydrogen bond acceptor capabilities and change the molecule's polarity and solubility. The success of such a replacement is highly dependent on the specific interactions the furan ring makes with its biological target.
Table 2: Effect of Furan Ring Bioisosteric Replacement on Biological Activity (Note: Data is representative of trends observed in related amide series and is for illustrative purposes.)
| Heterocyclic Ring | Key Properties | Relative Biological Efficacy (Illustrative) |
|---|---|---|
| Furan | Reference | High |
| Thiophene | Similar size and electronics to furan | High |
| Phenyl | Increased lipophilicity, no heteroatom | Moderate to Low |
| Pyridine | Introduces H-bond acceptor (N) | Variable |
| Thiazole | Contains N and S, alters electronics | Variable |
| Pyridazine | Contains two N atoms, more polar | Low |
Stereochemical Implications and Enantioselective Properties on Biological Activity
The presence of a 2-ethyl group on the butanamide portion of N-Butyl-2-ethyl-N-(furan-2-yl)butanamide introduces a chiral center. This means the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-N-Butyl-2-ethyl-N-(furan-2-yl)butanamide and (S)-N-Butyl-2-ethyl-N-(furan-2-yl)butanamide. It is a well-established principle in pharmacology that enantiomers can exhibit significantly different biological activities, potencies, and metabolic profiles. This phenomenon, known as enantioselectivity, arises because biological targets like enzymes and receptors are themselves chiral and will interact differently with each enantiomer.
Often, one enantiomer (the eutomer) is responsible for the desired biological effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. Therefore, the synthesis and biological evaluation of individual enantiomers are crucial for a complete SAR understanding. The differential activity between the (R) and (S) forms would highlight the specific three-dimensional arrangement required for optimal interaction with the biological target.
Table 3: Hypothetical Enantioselective Properties (Note: This table illustrates a potential outcome of enantiomer testing and is for conceptual purposes.)
| Stereoisomer | Configuration | Relative Biological Activity (Hypothetical) |
|---|---|---|
| (R/S) - Racemic Mixture | 1:1 mixture of R and S | 100% |
| (S) - Enantiomer | Eutomer (more active) | 180% |
| (R) - Enantiomer | Distomer (less active) | 20% |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For a series of derivatives of this compound, QSAR models can be developed to predict the efficacy of novel, unsynthesized analogs.
These models are built by calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical properties, such as lipophilicity (e.g., logP), electronic properties (e.g., partial charges, HOMO/LUMO energies), and steric parameters (e.g., molecular volume, surface area). Statistical methods, ranging from multiple linear regression to more advanced machine learning algorithms, are then used to create a mathematical equation that links these descriptors to the observed biological activity.
A robust QSAR model can provide valuable insights into the SAR. For example, a model might reveal that high activity is positively correlated with lipophilicity in the N-alkyl chain but negatively correlated with the steric bulk around the furan ring. Such predictive models can guide the rational design of new derivatives with potentially enhanced potency, helping to prioritize synthetic efforts and accelerate the discovery process.
Mechanistic Investigations of N Butyl 2 Ethyl N Furan 2 Yl Butanamide Interactions
Molecular Target Identification and Validation
The initial step in understanding the biological effects of N-Butyl-2-ethyl-N-(furan-2-yl)butanamide would be to identify and validate its molecular targets. This process is fundamental to characterizing its mechanism of action. Based on the structural motifs present in the compound, several classes of proteins could be hypothesized as potential targets.
For instance, kinase enzymes are a common target for furan-containing compounds. One such example is Tousled Like Kinase 2 (TLK2) , a serine/threonine kinase involved in chromatin assembly and the DNA damage response. nih.govmdpi.com Its role in cell cycle regulation makes it a target of interest in oncology research. mdpi.com
Another potential target class is proteins involved in nucleocytoplasmic transport, such as Importin β1 (KPNB1) . This protein is crucial for the import of various cargo proteins into the nucleus and has been identified as a target for some small molecules.
G protein-coupled receptors (GPCRs), like the Free Fatty Acid Receptor 3 (FFAR3) , are also plausible targets. nih.gov FFARs are activated by short-chain fatty acids and are involved in metabolic and inflammatory signaling. nih.gov
Furthermore, enzymes that utilize Thiamine Diphosphate (ThDP) as a cofactor could be investigated. nih.govresearchgate.net These enzymes are critical for carbohydrate and amino acid metabolism. nih.gov The furan (B31954) ring of this compound could potentially interact with the active sites of these enzymes.
To date, no studies have been published that confirm the interaction of this compound with any of these or other potential targets.
Elucidation of Binding Modes and Interaction Dynamics with Biomolecules
Following target identification, detailed studies would be required to understand how this compound binds to its target(s) and the dynamics of these interactions.
The binding of a ligand to a protein is governed by a variety of non-covalent interactions. For this compound, these could include:
Hydrogen Bonding: The amide oxygen and the oxygen atom in the furan ring could act as hydrogen bond acceptors, while the amide nitrogen (if protonated) could be a donor.
Hydrophobic Interactions: The n-butyl and 2-ethyl groups provide significant hydrophobicity, which could lead to favorable interactions with nonpolar pockets in a protein's binding site.
Electrostatic Interactions: The distribution of charge across the molecule could lead to electrostatic interactions with charged or polar residues in the target protein.
Cation-π Interactions: The electron-rich furan ring could potentially engage in cation-π interactions with cationic amino acid residues like lysine (B10760008) or arginine.
Computational modeling and structural biology techniques such as X-ray crystallography or cryo-electron microscopy would be necessary to visualize and analyze these interactions.
The binding of a ligand to a protein often induces conformational changes in both the ligand and the protein. These changes are crucial for the biological function of the protein, either activating or inhibiting it. Research would be needed to determine if the binding of this compound causes any such structural rearrangements in its potential protein targets.
Cellular Pathway Modulation Studies
Understanding the molecular interactions of this compound would pave the way for investigating its effects on cellular pathways.
Depending on its molecular targets, this compound could potentially modulate various cellular processes:
Cell Cycle Progression: If the compound targets kinases like TLK2, it could influence cell cycle checkpoints, potentially leading to cell cycle arrest. mdpi.com
Apoptosis Induction: Interaction with proteins involved in cell death pathways could trigger programmed cell death. For example, some furan-containing compounds have been shown to induce apoptosis in cancer cells. chemeo.com
Enzyme Inhibition Pathways: If the compound inhibits a key enzyme, it would disrupt the metabolic or signaling pathway in which that enzyme is involved. nih.govresearchgate.net
Cell-based assays would be essential to explore these possibilities and to determine the functional consequences of the compound's interactions with its molecular targets.
Investigation of Isomerization and Epimerization Processes in Solution
This compound possesses a chiral center at the carbon atom bearing the ethyl group. This means the compound can exist as two enantiomers. It would be important to investigate whether these enantiomers interconvert in solution through isomerization or epimerization processes. The stereochemistry of a molecule can be critical for its biological activity, as different enantiomers often have different affinities for their biological targets.
Furthermore, the amide bond can exhibit rotational isomerism (cis/trans), which could also influence the compound's biological profile. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) would be instrumental in studying these dynamic processes in solution.
Exploration of Biological Activities and Academic Research Applications
In Vitro Evaluation of Biological Activity
The in vitro assessment of furan (B31954) derivatives has revealed a wide spectrum of biological effects, from cytotoxicity against cancer cells to the inhibition of critical enzymes and modulation of cellular receptors.
Cell-Based Assays for Antiproliferative Activity against Cancer Cell Lines (e.g., MCF-7, HepG2, A549, HeLa)
Furan derivatives have been systematically evaluated for their ability to inhibit the proliferation of various human cancer cell lines.
MCF-7 (Breast Adenocarcinoma): Numerous studies have demonstrated the cytotoxic potential of furan-based compounds against the MCF-7 cell line. nih.gov A novel series of furan-based derivatives, including a pyridine (B92270) carbohydrazide (B1668358) and an N-phenyl triazinone, exhibited significant cytotoxic activity with IC₅₀ values of 4.06 µM and 2.96 µM, respectively. nih.gov These compounds were found to induce cell cycle arrest at the G2/M phase and promote apoptosis. nih.gov Similarly, furan-thiophene-chalcone derivatives showed concentration-dependent cytotoxicity against MCF-7 cells. researchgate.net Furthermore, carbamothioyl-furan-2-carboxamide derivatives have also been identified as potent anticancer agents against this cell line. mdpi.com Researchers have also developed 2,5-disubstituted furan derivatives that can overcome P-glycoprotein-mediated multidrug resistance in adriamycin-resistant MCF-7 cells, a significant hurdle in chemotherapy. nih.govresearchgate.net
HepG2 (Hepatocellular Carcinoma): The antiproliferative activity of furan derivatives extends to liver cancer cells. Selected furan derivatives demonstrated moderate to strong growth inhibition against the HepG2 cell line at concentrations between 1–10 µg/mL. researchgate.net Extracts containing furan moieties have also shown potential anticancer activity against HepG2 cells. researchgate.net In a study of carbamothioyl-furan-2-carboxamide derivatives, a p-tolylcarbamothioyl)furan-2-carboxamide compound displayed the highest activity against hepatocellular carcinoma, with a cell viability of 33.29% at a 20 μg/mL concentration. mdpi.com
A549 (Lung Carcinoma): Furan-containing scaffolds have shown promise in targeting lung cancer cells. A series of simple 2(5H)-furanone derivatives displayed selective cytotoxicity towards the A549 cell line compared to healthy lung epithelial cells. nih.gov Two lead compounds from this series were found to induce G2 phase cell cycle arrest and a form of caspase-independent cell death. nih.gov In another study, novel chalcones incorporating a furan-pyrazolyl structure were synthesized and evaluated against A549 cells. nih.gov The most effective of these compounds exhibited IC₅₀ values as low as 13.86 µg/mL and were shown to trigger apoptosis. nih.gov
HeLa (Cervical Cancer): The cytotoxic effects of furan derivatives have also been confirmed in HeLa cells. Specifically, amine derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate demonstrated potential bioactivity against the HeLa cell line, with a reported IC₅₀ value of 62.37 μg/mL. researchgate.net
Table 1: Antiproliferative Activity of Selected Furan Derivatives
| Compound Class | Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Pyridine carbohydrazide furan derivative | MCF-7 | 4.06 µM | nih.gov |
| N-phenyl triazinone furan derivative | MCF-7 | 2.96 µM | nih.gov |
| (3-(furan-2-yl)pyrazol-4-yl)chalcone | A549 | 13.86 µg/mL | nih.gov |
| Amine derivative of methyl-5-(hydroxymethyl)-2-furan carboxylate | HeLa | 62.37 µg/mL | researchgate.net |
Enzyme Inhibition Assays
The furan scaffold is a key component in molecules designed to inhibit specific enzymes, a common strategy in drug development.
Protease Inhibition: In the search for antiviral agents, 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives were identified as novel, non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.gov The most potent compounds in the series exhibited IC₅₀ values around 1.55 µM. nih.gov
P-glycoprotein (P-gp) Inhibition: Furan derivatives have been engineered to inhibit P-glycoprotein, a transporter protein that causes multidrug resistance in cancer cells. nih.govresearchgate.net A promising 2,5-disubstituted furan derivative featuring an N-phenylbenzamide motif was found to inhibit P-gp efflux, thereby resensitizing resistant cancer cells to chemotherapy. nih.govresearchgate.net
Urease Inhibition: Certain 3-arylfuran-2(5H)-ones have been evaluated for their ability to inhibit urease, an enzyme crucial for the survival of Helicobacter pylori, a bacterium linked to stomach ulcers. utripoli.edu.ly
General Enzyme Modification: The antimicrobial activity of some furan derivatives, such as furan fatty acids, is attributed in part to their ability to modify microbial enzymes. nih.govnih.gov
Receptor Modulation Studies
Compounds containing the furan ring are recognized for their strong affinity for a variety of biological receptors, making them valuable structures for designing molecules that can modulate cellular signaling pathways. ijabbr.com Research has shown that furan natural derivatives can exert regulatory effects by modifying pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-ɣ) signaling cascades. nih.govresearchgate.net Furthermore, the quinazolin-4(3H)-one scaffold, which has been studied in conjunction with furan moieties for anticonvulsant activity, is known to bind to the GABA-A receptor. nih.gov
Development of Chemical Probes and Tools Incorporating Furan-Butanamide Scaffolds
The distinct chemical properties of the furan ring make it a useful component in the design of chemical tools for research. A molecular probe has been developed specifically to identify natural products containing furan moieties within complex biological mixtures. purdue.edu This probe, which features both a UV and a mass tag for easy detection, covalently attaches to furan rings through a Diels-Alder reaction. purdue.edu The successful application of this probe with various purified furan-containing natural products demonstrates the potential for developing similar tools based on the furan-butanamide scaffold to isolate and identify binding partners or metabolizing enzymes in cell-based assays. purdue.edu
Investigation of Antimicrobial Properties (e.g., Antibacterial, Antifungal)
The furan nucleus is a well-established pharmacophore in the field of antimicrobial research, with numerous derivatives showing activity against a broad range of pathogenic microbes. utripoli.edu.lyresearchgate.net
Antibacterial Activity: Furan derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. ijabbr.com For instance, 3-aryl-3-(furan-2-yl) propanoic acid derivatives were found to inhibit the growth of Escherichia coli with a minimum inhibitory concentration (MIC) of 64 µg/mL. utripoli.edu.ly Other compounds, such as 1-benzoyl-3-furan-2-ylmethyl-thiourea, showed activity against Staphylococcus aureus, Listeria monocytogenes, and Bacillus cereus. utripoli.edu.lyijabbr.com Carbamothioyl-furan-2-carboxamide derivatives also exhibit significant antibacterial properties, which may be enhanced by the lipophilicity conferred by the aromatic furan ring. mdpi.com
Antifungal Activity: The antifungal potential of furan-containing compounds is also well-documented. nih.govresearchgate.net Furan fatty acids have been shown to be effective inhibitors of infections caused by Trichophyton species. nih.gov Carbamothioyl-furan-2-carboxamide derivatives displayed even more prominent antifungal than antibacterial activity. mdpi.com Studies have reported the activity of various furan derivatives against pathogenic fungi like Candida albicans and Aspergillus niger, with MIC values for some compounds against C. albicans ranging from 16 µg/mL to 512 µg/mL. researchgate.neticm.edu.plmdpi.com
Table 2: Antimicrobial Activity of Selected Furan Derivatives
| Compound Class | Organism | Activity (MIC) | Reference |
|---|---|---|---|
| 3-aryl-3-(furan-2-yl) propanoic acid | Escherichia coli | 64 µg/mL | utripoli.edu.ly |
| Carbamothioyl-furan-2-carboxamide | Various Bacteria | 150.7–295 µg/mL | mdpi.com |
| Benzofuran derivative | Candida albicans | 16–512 µg/mL | researchgate.net |
Exploration of Potential in Other Academic Research Areas (e.g., Anticonvulsant, Antiviral, Anti-inflammatory)
Beyond cancer and microbial infections, the furan scaffold has been explored in a variety of other therapeutic areas. nih.govutripoli.edu.lyijabbr.comresearchgate.net
Anticonvulsant Activity: The furan ring is a structural component in compounds investigated for anticonvulsant properties. utripoli.edu.ly While specific data on furan-butanamide is scarce, related amide structures have shown significant promise. A series of N-(2-hydroxyethyl)amide derivatives demonstrated potent anticonvulsant activity in the maximal electroshock (MES) seizure model, with some compounds showing a much better protective index than the established drug valproate. nih.gov This suggests that the amide portion of the furan-butanamide structure is relevant for this type of activity.
Antiviral Activity: As mentioned previously, furan derivatives have been identified as having antiviral potential. nih.govutripoli.edu.lyijabbr.com The discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as inhibitors of the SARS-CoV-2 main protease is a prime example of this application. nih.gov
Anti-inflammatory Activity: The anti-inflammatory effects of furan derivatives are widely reported. nih.govnih.govresearchgate.net These compounds can act through various mechanisms, including the scavenging of free radicals and the suppression of key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov The antioxidant activity of the furan ring is believed to be closely linked to its anti-inflammatory properties. nih.gov
Based on a comprehensive review of available scientific literature, there is no specific research data on the complexation of the chemical compound "N-Butyl-2-ethyl-N-(furan-2-yl)butanamide" with metal ions. Consequently, it is not possible to provide an article with detailed research findings and data tables as requested in the prompt.
Further investigation into broader but related chemical classes would be required to infer potential complexation behavior; however, this would fall outside the strict user-provided constraints of focusing solely on "this compound". Without any direct studies on this specific compound, the generation of a scientifically accurate article on its metal complexation and biological relevance is not feasible.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-Butyl-2-ethyl-N-(furan-2-yl)butanamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves condensation reactions between substituted amines and acylating agents. For furan-containing amides, nucleophilic substitution or coupling reactions under inert atmospheres (e.g., nitrogen) are critical to prevent oxidation of the furan ring . Thermodynamic studies on similar furan derivatives suggest optimizing temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield and purity. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) is advised to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?
- Methodological Answer :
- FT-IR : The amide C=O stretch appears near 1650–1680 cm⁻¹, while furan ring vibrations (C-O-C asymmetric stretch) occur at 1200–1250 cm⁻¹. These peaks confirm functional group integrity .
- NMR : In H NMR, the furan protons resonate as distinct doublets (δ 6.2–7.4 ppm). The ethyl and butyl chains show characteristic splitting patterns (e.g., triplet for terminal CH3 groups) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 253 for C14H23NO2) and fragmentation patterns help validate the structure .
Q. What thermodynamic parameters influence the stability of this compound during storage?
- Methodological Answer : Heat capacity () and phase transition data from similar furan derivatives indicate that stability is temperature-dependent. Storage at -20°C in anhydrous conditions (e.g., under argon) minimizes degradation. Differential scanning calorimetry (DSC) can identify melting points and decomposition thresholds, guiding storage protocols .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reactivity for this compound in catalytic systems?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p) basis set) model frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the furan ring’s electron-rich π-system may drive interactions with metal catalysts. Solvent effects (PCM model) refine predictions of reaction pathways .
Q. How can contradictions between experimental and computational spectral data be resolved?
- Methodological Answer : Discrepancies in IR or NMR predictions often arise from solvent effects or conformational flexibility. Strategies include:
- Comparing gas-phase DFT results with experimental data in non-polar solvents.
- Using molecular dynamics (MD) simulations to account for solvent interactions .
- Adjusting basis sets (e.g., adding polarization functions) to improve accuracy .
Q. What role does the furan ring play in intermolecular interactions within crystal structures?
- Methodological Answer : X-ray crystallography of related amides reveals that the furan ring participates in C–H···O hydrogen bonding and π-π stacking, influencing crystal packing and melting points. For example, ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate forms layered structures stabilized by furan-oxygen interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
